molecular formula C15H25N3OS B4114827 2-(1-adamantylcarbonyl)-N-isopropylhydrazinecarbothioamide

2-(1-adamantylcarbonyl)-N-isopropylhydrazinecarbothioamide

Cat. No. B4114827
M. Wt: 295.4 g/mol
InChI Key: PQBSCROEISMHIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-adamantylcarbonyl)-N-isopropylhydrazinecarbothioamide, also known as AICAR, is a synthetic compound that has been extensively studied for its potential applications in scientific research. AICAR has been shown to have a wide range of biochemical and physiological effects, making it an attractive target for investigation. In

Mechanism of Action

2-(1-adamantylcarbonyl)-N-isopropylhydrazinecarbothioamide activates AMPK, which is a key regulator of cellular metabolism. AMPK activation leads to increased glucose uptake and fatty acid oxidation, as well as the inhibition of protein synthesis and cell growth. 2-(1-adamantylcarbonyl)-N-isopropylhydrazinecarbothioamide has also been shown to have anti-inflammatory effects, potentially through the inhibition of NF-κB signaling.
Biochemical and Physiological Effects
2-(1-adamantylcarbonyl)-N-isopropylhydrazinecarbothioamide has a wide range of biochemical and physiological effects. It has been shown to increase glucose uptake and fatty acid oxidation in skeletal muscle, liver, and adipose tissue. 2-(1-adamantylcarbonyl)-N-isopropylhydrazinecarbothioamide has also been shown to improve insulin sensitivity and glucose tolerance in animal models of obesity and type 2 diabetes. Additionally, 2-(1-adamantylcarbonyl)-N-isopropylhydrazinecarbothioamide has been shown to have anti-inflammatory effects, potentially through the inhibition of NF-κB signaling.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(1-adamantylcarbonyl)-N-isopropylhydrazinecarbothioamide is its ability to activate AMPK, which is a key regulator of cellular metabolism. 2-(1-adamantylcarbonyl)-N-isopropylhydrazinecarbothioamide has also been shown to have a wide range of effects on cellular metabolism, making it an attractive target for investigation. However, there are some limitations to the use of 2-(1-adamantylcarbonyl)-N-isopropylhydrazinecarbothioamide in lab experiments. 2-(1-adamantylcarbonyl)-N-isopropylhydrazinecarbothioamide can be expensive to synthesize, and there are some concerns about its stability in aqueous solutions.

Future Directions

There are many potential future directions for 2-(1-adamantylcarbonyl)-N-isopropylhydrazinecarbothioamide research. One area of interest is the potential use of 2-(1-adamantylcarbonyl)-N-isopropylhydrazinecarbothioamide in treating metabolic disorders such as obesity and type 2 diabetes. 2-(1-adamantylcarbonyl)-N-isopropylhydrazinecarbothioamide has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 2-(1-adamantylcarbonyl)-N-isopropylhydrazinecarbothioamide has been shown to have anti-inflammatory effects, and there is potential for its use in treating inflammatory diseases such as rheumatoid arthritis. Finally, there is interest in developing more stable and cost-effective forms of 2-(1-adamantylcarbonyl)-N-isopropylhydrazinecarbothioamide for use in lab experiments.
Conclusion
In conclusion, 2-(1-adamantylcarbonyl)-N-isopropylhydrazinecarbothioamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has a wide range of biochemical and physiological effects, making it an attractive target for investigation. 2-(1-adamantylcarbonyl)-N-isopropylhydrazinecarbothioamide activates AMPK, which is a key regulator of cellular metabolism, and has potential applications in treating metabolic disorders, neurodegenerative diseases, and inflammatory diseases. While there are some limitations to the use of 2-(1-adamantylcarbonyl)-N-isopropylhydrazinecarbothioamide in lab experiments, there are many potential future directions for research in this area.

Scientific Research Applications

2-(1-adamantylcarbonyl)-N-isopropylhydrazinecarbothioamide has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of effects on cellular metabolism, including the activation of AMP-activated protein kinase (AMPK) and the stimulation of glucose uptake and fatty acid oxidation. 2-(1-adamantylcarbonyl)-N-isopropylhydrazinecarbothioamide has also been investigated for its potential use in treating metabolic disorders such as obesity and type 2 diabetes.

properties

IUPAC Name

1-(adamantane-1-carbonylamino)-3-propan-2-ylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3OS/c1-9(2)16-14(20)18-17-13(19)15-6-10-3-11(7-15)5-12(4-10)8-15/h9-12H,3-8H2,1-2H3,(H,17,19)(H2,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQBSCROEISMHIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=S)NNC(=O)C12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-adamantylcarbonyl)-N-isopropylhydrazinecarbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-adamantylcarbonyl)-N-isopropylhydrazinecarbothioamide
Reactant of Route 2
Reactant of Route 2
2-(1-adamantylcarbonyl)-N-isopropylhydrazinecarbothioamide
Reactant of Route 3
Reactant of Route 3
2-(1-adamantylcarbonyl)-N-isopropylhydrazinecarbothioamide
Reactant of Route 4
2-(1-adamantylcarbonyl)-N-isopropylhydrazinecarbothioamide
Reactant of Route 5
2-(1-adamantylcarbonyl)-N-isopropylhydrazinecarbothioamide
Reactant of Route 6
2-(1-adamantylcarbonyl)-N-isopropylhydrazinecarbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.